3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities and its utility as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the [3+2] cycloaddition process to increase yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a dual orexin receptor antagonist and delta opioid agonist.
Medicine: Explored for its potential as a serotonin reuptake inhibitor and dopamine transporter inhibitor.
Industry: Utilized in the development of antibacterial agents and antitumor antibiotics.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft . Similarly, as a dopamine transporter inhibitor, it blocks the reuptake of dopamine, enhancing dopaminergic signaling .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[4.3.0]nonan-8-one: Known for its potential nootropic and analgesic properties.
3,9-Diazabicyclo[4.2.1]nonane: Explored for its biological activity as a dual orexin receptor antagonist and delta opioid agonist.
Uniqueness
3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-6-3-1-2-5(9-6)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGONSPPMJSYOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.